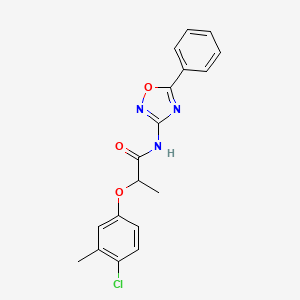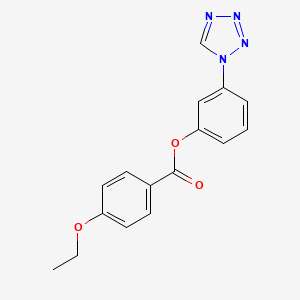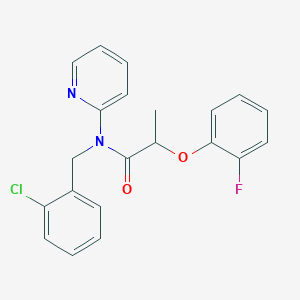![molecular formula C31H29N5O3 B11323357 1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11323357.png)
1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolopyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings
Vorbereitungsmethoden
Die Synthese von 1-{4-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanon umfasst typischerweise eine mehrstufige organische Synthese. Die wichtigsten Schritte sind:
Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht werden.
Einführung des Piperazinrestes: Dieser Schritt beinhaltet die Reaktion des Pyrrolo[2,3-d]pyrimidin-Zwischenprodukts mit Piperazin unter geeigneten Bedingungen.
Anfügen der Phenoxyethanongruppe: Dieser letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit Phenoxyethanon, wobei oft Kupplungsreagenzien verwendet werden, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung dieser Schritte umfassen, um die Ausbeute und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
1-{4-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an Positionen, an denen Abgangsgruppen vorhanden sind.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, wie z. B. Suzuki- oder Heck-Kupplung, um komplexere Strukturen zu bilden.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium, Kupfer) sowie spezifische Temperatur- und Druckbedingungen.
Wissenschaftliche Forschungsanwendungen
1-{4-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seines Potenzials als therapeutisches Mittel untersucht, insbesondere in der Krebsforschung, da es bestimmte Proteinkinasen hemmen kann.
Biologische Studien: Die Verbindung wird in biologischen Assays verwendet, um ihre Auswirkungen auf zelluläre Signalwege und Proteinwechselwirkungen zu untersuchen.
Chemische Biologie: Sie dient als Werkzeugverbindung, um die Wirkmechanismen verwandter Moleküle und ihrer biologischen Ziele zu untersuchen.
Industrielle Anwendungen: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer Moleküle für die pharmazeutische und chemische Industrie verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1-{4-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Proteinkinasen. Es wirkt als Inhibitor, indem es an die aktive Stelle der Kinase bindet und so ihre Aktivität verhindert. Diese Hemmung kann zur Störung von Signalwegen führen, die für die Zellproliferation und das Überleben entscheidend sind, was es zu einem potenziellen Antikrebsmittel macht .
Wirkmechanismus
The mechanism of action of 1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 1-{4-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanon ähneln, gehören:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-carboxamide: Diese Verbindungen zielen ebenfalls auf Proteinkinasen ab und weisen ähnliche Strukturmerkmale auf.
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]harnstoff: Diese Verbindung teilt den Pyrimidinkern und findet Anwendungen in der medizinischen Chemie.
Die Einzigartigkeit von 1-{4-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanon liegt in seinem spezifischen Substitutionsschema und seinem Potenzial für hohe Selektivität und Wirksamkeit als Kinaseninhibitor.
Eigenschaften
Molekularformel |
C31H29N5O3 |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
1-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C31H29N5O3/c1-38-25-14-12-24(13-15-25)36-20-27(23-8-4-2-5-9-23)29-30(32-22-33-31(29)36)35-18-16-34(17-19-35)28(37)21-39-26-10-6-3-7-11-26/h2-15,20,22H,16-19,21H2,1H3 |
InChI-Schlüssel |
SQSNXVMZELPCTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine](/img/structure/B11323288.png)
![1-(3-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323296.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11323308.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11323316.png)

![7-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11323323.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11323325.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11323333.png)
![4-[(2-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323338.png)

![3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11323340.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323351.png)
